molecular formula C19H19N3OS B14546451 11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl- CAS No. 62256-34-2

11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl-

Cat. No.: B14546451
CAS No.: 62256-34-2
M. Wt: 337.4 g/mol
InChI Key: OITYEHMSAMKSDU-UHFFFAOYSA-N
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Description

11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl- is a complex organic compound known for its unique spiro structure. This compound is characterized by the presence of an oxa (oxygen) atom and multiple nitrogen atoms within its spirocyclic framework. The presence of phenyl groups adds to its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions

11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Oxa-6,7,9-triazaspiro[4.6]undec-9-ene-8-thione, 7,10-diphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features.

    6,7,8-Triazaspiro[4.5]decane: A related compound with a different ring size and nitrogen atom arrangement.

Uniqueness

11-Oxa-6,7,9-triazaspiro[46]undec-9-ene-8-thione, 7,10-diphenyl- is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic framework, as well as the presence of phenyl groups

Properties

CAS No.

62256-34-2

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

7,10-diphenyl-6-oxa-8,10,11-triazaspiro[4.6]undec-7-ene-9-thione

InChI

InChI=1S/C19H19N3OS/c24-18-20-17(15-9-3-1-4-10-15)23-19(13-7-8-14-19)21-22(18)16-11-5-2-6-12-16/h1-6,9-12,21H,7-8,13-14H2

InChI Key

OITYEHMSAMKSDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NN(C(=S)N=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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